3-(3-Bromo-benzyloxy)-phenylamine
Description
3-(3-Bromo-benzyloxy)-phenylamine is a substituted phenylamine derivative characterized by a brominated benzyloxy group (-O-CH₂-C₆H₃Br) attached to the phenylamine core at the 3-position. This compound belongs to a broader class of aromatic amines with tunable electronic and steric properties, making it valuable in organic synthesis, optoelectronic materials, and pharmaceutical intermediates.
Key structural features:
- Bromo substitution: Enhances electron-withdrawing effects, influencing redox properties and intermolecular interactions.
- Benzyloxy group: Introduces steric bulk and modulates solubility in organic solvents.
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H12BrNO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9,15H2 |
InChI Key |
YOLVILYCWIZONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic properties of phenylamine derivatives are highly dependent on substituent type and position. A comparative analysis is presented below:
Thermal and Solubility Behavior
- Thermal Stability : Benzyloxy-substituted phenylamines (e.g., 3-(benzyloxy)phenylboronic acid) exhibit decomposition temperatures >200°C due to the stabilizing aromatic system . Bromine substitution may lower thermal stability slightly due to C-Br bond lability.
- Benzyloxy groups enhance lipophilicity, favoring organic-phase reactions .
Toxicity and Environmental Impact
- Ecotoxicity: Untreated phenylamine solutions show acute toxicity to Daphnia magna (LC₅₀ = 10 mg/L) .
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